molecular formula C16H18ClN3O3S B5510864 N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide

N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide

Cat. No.: B5510864
M. Wt: 367.9 g/mol
InChI Key: SZTBOAXZSUXNTG-UHFFFAOYSA-N
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Description

N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a 5-chloro-pyridin-2-yl group and a diethylsulfamoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the 5-Chloro-pyridin-2-yl Group: This step involves the coupling of the benzamide core with a 5-chloro-pyridin-2-yl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the Diethylsulfamoyl Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or reduced pyridine derivatives.

    Substitution: Introduction of various functional groups at the chloro position.

Scientific Research Applications

N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(5-Chloro-pyridin-2-yl)-benzenesulfonamide
  • N-(5-Methyl-pyridin-2-yl)-benzenesulfonamide
  • N-(5-Chloro-pyridin-2-yl)-4-methyl-benzenesulfonamide

Comparison: N-(5-Chloro-pyridin-2-yl)-3-diethylsulfamoyl-benzamide is unique due to the presence of both the diethylsulfamoyl group and the 5-chloro-pyridin-2-yl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)14-7-5-6-12(10-14)16(21)19-15-9-8-13(17)11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBOAXZSUXNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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